N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Overview
Description
N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is a complex organic compound known for its versatile chemical properties and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a furan ring, a tetrahydroquinoline structure, and a benzodioxine moiety, which contribute to its unique chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Furan-2-Carbonyl Incorporation: : The synthesis typically starts with the functionalization of furan, introducing a carbonyl group at the 2-position through Friedel-Crafts acylation using furan and an acyl chloride, often in the presence of a Lewis acid catalyst like aluminum chloride.
Formation of Tetrahydroquinoline: : The next step involves the formation of the tetrahydroquinoline ring. This can be achieved via Povarov reaction, where an aniline derivative, an aldehyde, and an alkene undergo a cyclization process.
Sulfonamide Introduction: : Finally, the sulfonamide group is introduced through sulfonation followed by amination. This involves treating a benzodioxine derivative with sulfur trioxide or chlorosulfonic acid, followed by the reaction with an amine to form the sulfonamide linkage.
Industrial Production Methods
The industrial-scale production of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide often employs batch reactors under controlled temperature and pressure conditions to ensure high yield and purity. The process is typically optimized to minimize side reactions and reduce the need for extensive purification steps.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation: : The furan ring can be susceptible to oxidation, forming various carbonyl-containing products.
Reduction: : Reduction of the carbonyl group in the furan moiety can lead to the formation of alcohol derivatives.
Substitution: : The sulfonamide group can undergo nucleophilic substitution, where the sulfonyl chloride intermediate reacts with different nucleophiles to form diverse sulfonamide derivatives.
Common Reagents and Conditions
Oxidation: : Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: : Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: : Nucleophiles like amines or thiols, typically in the presence of a base such as pyridine or triethylamine.
Major Products Formed
Oxidation: : Formation of carboxylic acids or ketones.
Reduction: : Formation of alcohols.
Substitution: : Formation of new sulfonamide derivatives.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in metal-catalyzed reactions, enhancing reaction rates and selectivity.
Material Science: : Incorporated into polymer matrices to impart specific properties such as conductivity or thermal stability.
Biology
Enzyme Inhibition: : Acts as an inhibitor for various enzymes, providing a tool for studying enzyme mechanisms and functions.
Biomolecular Interactions: : Used to study interactions with proteins and nucleic acids, shedding light on molecular recognition processes.
Medicine
Drug Development: : Explored for its potential as a pharmacophore in the design of new therapeutic agents targeting specific biological pathways.
Diagnostic Agents: : Used in the development of diagnostic probes for imaging and detection of diseases.
Industry
Chemical Manufacturing: : Employed as an intermediate in the synthesis of complex organic molecules.
Pharmaceuticals: : Used in the production of active pharmaceutical ingredients (APIs) and formulation of drug products.
Mechanism of Action
The mechanism of action of N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the aromatic rings facilitate stacking interactions, enhancing binding affinity. These interactions can modulate the activity of the target, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
Comparison with Other Compounds
Compared to similar compounds, N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide is unique due to its specific combination of functional groups, which confer distinct reactivity and biological activity. For example:
N-(quinolin-6-yl)-sulfonamide: : Lacks the furan-carbonyl group, affecting its chemical reactivity and potential biological activity.
1,4-Benzodioxine-6-sulfonamide: : Does not have the tetrahydroquinoline moiety, altering its overall structural and functional properties.
List of Similar Compounds
N-(quinolin-6-yl)-sulfonamide
1,4-Benzodioxine-6-sulfonamide
Furan-2-carbonyl derivatives
Tetrahydroquinoline derivatives
This article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, applications, mechanism of action, and comparison with similar compounds. Whether you are a chemist, biologist, or industry professional, this compound offers numerous opportunities for research and innovation.
Properties
IUPAC Name |
N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O6S/c25-22(20-4-2-10-28-20)24-9-1-3-15-13-16(5-7-18(15)24)23-31(26,27)17-6-8-19-21(14-17)30-12-11-29-19/h2,4-8,10,13-14,23H,1,3,9,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZWZTYHESYNRDO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)C3=CC4=C(C=C3)OCCO4)N(C1)C(=O)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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